molecular formula C4H5N3OS B093748 3-(methylthio)-1,2,4-triazin-5(4H)-one CAS No. 18060-72-5

3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B093748
CAS RN: 18060-72-5
M. Wt: 143.17 g/mol
InChI Key: ZJFYWFHUHCUNTH-UHFFFAOYSA-N
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Patent
US05591743

Procedure details

Compound 14a (62 g) dissolved in 2N sodium hydroxide (480 ml) is treated with a solution of methyl iodide (30 ml). After 2 hours at room temperature with agitation, the acetic acid (36 ml) is added drop by drop and the mixture set aside overnight at 0° C. The precipitate formed is filtered, centrifuged, and dried under vacuum at 60° C. in the presence of P2O5 in order to obtain the compound 14b (56.4 g).
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]1[NH:7][C:6](=[O:8])[CH:5]=[N:4][NH:3]1.CI.[C:11](O)(=O)C>[OH-].[Na+]>[CH3:11][S:1][C:2]1[NH:3][N:4]=[CH:5][C:6](=[O:8])[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
S=C1NN=CC(N1)=O
Name
Quantity
480 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture set aside overnight at 0° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum at 60° C. in the presence of P2O5 in order

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC=1NN=CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.